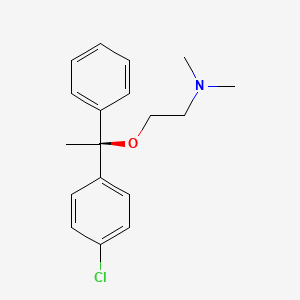

Chlorphenoxamine, (S)-

Description

Significance of Stereochemistry and Chirality in Drug Development and Biological Systems

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical factor in drug design and development. patsnap.com A key concept within stereochemistry is chirality, which refers to a molecule that is non-superimposable on its mirror image, much like a pair of hands. nih.gov These mirror-image forms are known as enantiomers. patsnap.com While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit markedly different behaviors within the chiral environment of a biological system. nih.govmdpi.com

The human body is inherently chiral, composed of biomolecules like proteins, enzymes, and receptors that have specific three-dimensional configurations. musechem.comamericanpharmaceuticalreview.com This chirality means that biological systems can interact differently with each enantiomer of a chiral drug. musechem.com One enantiomer, often termed the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be inactive, less active, or even cause undesirable or toxic effects. researchgate.netwikipedia.org The infamous case of thalidomide, where one enantiomer was therapeutic and the other caused severe birth defects, tragically underscored the profound importance of chirality in drug safety and efficacy. patsnap.commdpi.com

Consequently, the development of single-enantiomer drugs, also known as enantiopure drugs, has become a major focus in the pharmaceutical industry. musechem.comresearchgate.net This approach can lead to drugs with greater selectivity for their biological targets, improved therapeutic indices, and more predictable pharmacokinetic profiles. nih.govresearchgate.net Regulatory bodies like the U.S. Food and Drug Administration (FDA) have issued guidelines that emphasize the need to characterize the individual enantiomers of a new chiral drug. nih.govnih.gov This includes understanding their respective pharmacological and toxicological profiles. nih.gov

Academic Rationale for Investigating the (S)-Enantiomer of Chlorphenoxamine (B1217886)

The investigation of a specific enantiomer like (S)-Chlorphenoxamine is rooted in the principle that isolating the more active or beneficial stereoisomer can lead to a more refined therapeutic agent. researchgate.net Chlorphenoxamine itself is a chiral molecule, meaning it exists as (S)- and (R)-enantiomers. Research into related chiral antihistamines, such as chlorpheniramine (B86927), has demonstrated that the pharmacological activity can reside predominantly in one enantiomer. wikipedia.org For instance, dexchlorpheniramine, the (S)-enantiomer of chlorpheniramine, is significantly more potent as an H1 receptor antagonist than its (R)-counterpart. wikipedia.orgdrugbank.com

This precedent provides a strong academic rationale for investigating (S)-Chlorphenoxamine. The primary goals of such research would be to:

Determine the specific pharmacological profile of the (S)-enantiomer in isolation.

Compare its activity and potency at histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors against the (R)-enantiomer and the racemic mixture.

Assess whether the (S)-enantiomer offers a better therapeutic window by retaining the desired antihistaminic and/or anticholinergic effects while potentially reducing side effects associated with the other enantiomer. researchgate.netnih.gov

By isolating and studying the (S)-enantiomer, researchers can gain a more precise understanding of the structure-activity relationship of chlorphenoxamine. ontosight.ai This knowledge is fundamental to rational drug design and could pave the way for the development of a more effective and safer medication. tga.gov.au

Historical Context of Antihistaminic and Anticholinergic Compound Research Pertinent to (S)-Chlorphenoxamine

The development of antihistamines dates back to the 1930s and 1940s. wikipedia.org The first clinically useful antihistamine, phenbenzamine, was introduced in 1942. wikipedia.org Many of these early, or first-generation, antihistamines were discovered through the modification of compounds that were initially investigated as cholinergic antagonists. nih.gov This shared chemical lineage explains why many first-generation antihistamines, including chlorphenoxamine, also exhibit anticholinergic properties. nih.govnih.gov

These older antihistamines were often developed and marketed as racemic mixtures. mdpi.com They were effective in treating allergic conditions but were also known for their sedative effects and other side effects due to their lack of receptor selectivity and their ability to cross the blood-brain barrier. nih.govnih.gov

The evolution of antihistamine research led to the development of second-generation antihistamines in the 1980s. nih.govkarger.com These newer agents are characterized by their high selectivity for the peripheral histamine H1-receptor and limited penetration of the blood-brain barrier, resulting in a non-sedating profile. nih.govkarger.com

The "chiral switch" is a concept that emerged from this historical progression, referring to the development of a single enantiomer from a previously approved racemic drug. mdpi.com This strategy aims to improve the therapeutic profile of established drugs. researchgate.net The investigation of (S)-Chlorphenoxamine fits squarely within this modern paradigm of refining older medications by applying the principles of stereochemistry to isolate the more pharmacologically desirable enantiomer.

Structure

2D Structure

3D Structure

Properties

CAS No. |

179915-76-5 |

|---|---|

Molecular Formula |

C18H22ClNO |

Molecular Weight |

303.8 g/mol |

IUPAC Name |

2-[(1S)-1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine |

InChI |

InChI=1S/C18H22ClNO/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16/h4-12H,13-14H2,1-3H3/t18-/m0/s1 |

InChI Key |

KKHPNPMTPORSQE-SFHVURJKSA-N |

Isomeric SMILES |

C[C@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN(C)C |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN(C)C |

Origin of Product |

United States |

Stereoselective Synthesis and Derivatization Strategies for S Chlorphenoxamine

Development of Enantioselective Synthetic Routes

The creation of enantiomerically pure (S)-Chlorphenoxamine relies on synthetic methods that can control the three-dimensional arrangement of atoms, a process known as asymmetric synthesis. chiralpedia.com Key strategies include leveraging the "chiral pool," employing enzyme-based catalysis, utilizing asymmetric catalysis with chiral metal complexes, and separating enantiomers through chiral resolution. wikipedia.orgmdpi.comnih.govonyxipca.com

Chiral Pool Approaches in (S)-Chlorphenoxamine Precursor Synthesis

The chiral pool comprises readily available, enantiomerically pure natural products like amino acids, sugars, and terpenes, which serve as versatile starting materials in organic synthesis. wikipedia.org This approach is particularly effective when the target molecule's structure resembles an accessible chiral building block. wikipedia.org For the synthesis of (S)-Chlorphenoxamine precursors, this strategy involves selecting a suitable chiral molecule from nature and chemically modifying it to construct the desired chiral center. wikipedia.orgastrobiology.com

For instance, enantiopure amino acids can be transformed into chiral synthons for the construction of complex bioactive molecules. baranlab.org The synthesis might begin with a naturally occurring chiral compound that already possesses a stereocenter analogous to the one required in the (S)-Chlorphenoxamine backbone. Through a series of chemical transformations that preserve the initial chirality, the chiral pool starting material is elaborated into a key precursor of (S)-Chlorphenoxamine. wikipedia.org

Table 1: Examples of Chiral Pool Starting Materials and Their Potential Application

| Chiral Pool Source | Type of Compound | Potential Use in Synthesis |

|---|---|---|

| (S)-Proline | Amino Acid | Precursor for chiral pyrrolidine-containing structures. mdpi.com |

| (R)- and (S)-β-citronellol | Terpene | Starting material for the synthesis of chiral monoterpene building blocks. nih.gov |

This table illustrates potential starting materials from the chiral pool and is for conceptual purposes. Specific application to (S)-Chlorphenoxamine synthesis would require dedicated route design.

Enzymatic Biocatalysis for Asymmetric Induction

Enzymatic biocatalysis has emerged as a powerful and green tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. mdpi.comnih.govsemanticscholar.org Enzymes, as natural chiral catalysts, can facilitate a wide array of organic reactions with exceptional enantio-, regio-, and chemo-selectivity. mdpi.comscispace.com

Transaminases are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor, producing a chiral amine. nih.govresearchgate.net This method is highly effective for the asymmetric synthesis of chiral amines with high enantiomeric excess (ee). nih.govrsc.org

In the context of (S)-Chlorphenoxamine synthesis, a prochiral ketone precursor could be subjected to a transamination reaction catalyzed by an (S)-selective transaminase. researchgate.netrsc.org The enzyme's active site creates a chiral environment that directs the addition of the amino group to one face of the ketone, leading to the preferential formation of the (S)-enantiomer of the corresponding amine intermediate. rsc.org The use of specific amine donors can drive the reaction equilibrium towards the desired product. nih.gov

Asymmetric Catalysis in Stereoselective Bond Formation

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of a chiral product. academie-sciences.fruclm.es This method is highly efficient and allows for the "multiplication" of chirality. academie-sciences.fr Transition metal complexes with chiral ligands are commonly employed to achieve high levels of enantioselectivity in various chemical transformations. nih.gov

Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes are highly effective catalysts for asymmetric hydrogenation reactions. google.comsioc-journal.cnharvard.edu The chirality of the BINAP ligand is transferred to the metal center, creating a chiral catalytic environment that can differentiate between the two faces of a prochiral substrate. sioc-journal.cn

For the synthesis of an (S)-Chlorphenoxamine precursor, an asymmetric hydrogenation of a suitable prochiral olefin or ketone could be employed. harvard.eduorgsyn.org The choice of the specific Ru-BINAP catalyst, including the chirality of the BINAP ligand ((R)- or (S)-BINAP) and the other ligands on the ruthenium center, is critical for achieving high enantioselectivity. google.comorgsyn.org Optimization of reaction conditions such as temperature, pressure, and solvent is also crucial for maximizing the yield and enantiomeric excess of the desired (S)-product. nih.gov

Table 3: Research Findings on Ru-BINAP Catalyzed Asymmetric Hydrogenation

| Substrate Type | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Geraniol | Ru(OCOCH₃)₂(BINAP) | 95-96% ee for (S)-citronellol | orgsyn.org |

| β-Keto esters | [RuCl₂(benzene)]₂ / (R)-BINAP | 97-98% ee | harvard.edu |

| Allylic Alcohols | Ru₂(R)-BINAP]₂[N(C₂H₅)₃] | 93% ee for (S)-citronellol | orgsyn.org |

This table presents examples of Ru-BINAP applications and is intended to illustrate the catalyst's potential. Direct application to (S)-Chlorphenoxamine would depend on the specific precursor structure.

Chiral Resolution Methodologies for Enantiopure (S)-Chlorphenoxamine

Chiral resolution is a classical method for separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomers. onyxipca.comyork.ac.uk This technique is often employed when a direct asymmetric synthesis is challenging or not economically viable. onyxipca.com

One common approach involves reacting the racemic chlorphenoxamine (B1217886) with a single enantiomer of a chiral resolving agent, typically a chiral acid or base. onyxipca.com This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. york.ac.uk These diastereomers can then be separated by conventional methods like crystallization. onyxipca.comyork.ac.uk After separation, the desired enantiomer is recovered by removing the chiral resolving agent. york.ac.uk The success of this method depends on finding a suitable chiral resolving agent and crystallization solvent that allows for efficient separation of the diastereomeric salts. onyxipca.com Chiral chromatography, using a chiral stationary phase, is another powerful technique for the analytical and preparative separation of enantiomers. nih.gov

Table 4: Common Chiral Resolving Agents

| Resolving Agent | Type | Application |

|---|---|---|

| Tartaric Acid | Chiral Acid | Resolution of basic compounds. onyxipca.com |

| Mandelic Acid | Chiral Acid | Resolution of basic compounds. onyxipca.com |

| Camphorsulfonic Acid | Chiral Acid | Resolution of basic compounds. onyxipca.com |

Diastereomeric Salt Formation and Crystallization Techniques

The resolution of racemic mixtures into individual enantiomers is a critical process in pharmaceutical chemistry, as enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles. nih.gov For chiral amines like chlorphenoxamine, the most established and industrially scalable method for chiral resolution is the formation of diastereomeric salts. minia.edu.egresearchgate.net This classical technique involves reacting the racemic base (a 1:1 mixture of (R)- and (S)-chlorphenoxamine) with a single, pure enantiomer of a chiral acid, known as a resolving agent.

The reaction converts the pair of enantiomers into a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess different physical characteristics, most importantly, different solubilities. minia.edu.eg This difference allows for their separation by fractional crystallization. minia.edu.eg The process generally follows these steps:

A racemic mixture of the compound to be resolved (e.g., chlorphenoxamine) is dissolved in a suitable solvent.

An enantiomerically pure resolving agent (e.g., a chiral acid) is added to the solution, leading to the formation of two diastereomeric salts.

Due to differing solubilities, one diastereomeric salt will preferentially crystallize out of the solution as the solvent is cooled or evaporated.

The crystallized salt is separated by filtration.

A strong acid or base is then used to break the salt, liberating the desired pure enantiomer of the drug and recovering the resolving agent. minia.edu.eg

While specific experimental protocols for the diastereomeric resolution of chlorphenoxamine are not detailed in the surveyed literature, the general principles are well-established. researchgate.netrsc.orggoogle.com The choice of resolving agent and solvent system is crucial for a successful and efficient resolution, often requiring empirical screening to optimize yield and enantiomeric purity.

Table 1: Common Chiral Resolving Agents for Racemic Amines This table lists examples of chiral acids commonly employed as resolving agents in diastereomeric salt formation. The selection of the optimal agent depends on the specific properties of the amine being resolved.

| Resolving Agent | Acid Type | Typical Applications |

|---|---|---|

| (+)-Tartaric Acid | Dicarboxylic Acid | Widely used for a variety of basic compounds. google.com |

| (-)-Di-p-toluoyl-L-tartaric Acid | Dicarboxylic Acid Derivative | Effective for amines where tartaric acid itself is not. google.com |

| (1R)-(-)-Camphor-10-sulfonic Acid | Sulfonic Acid | Strong acid, useful for weakly basic amines. |

| (S)-(+)-Mandelic Acid | α-Hydroxy Acid | Often used for resolving α-phenylethylamines and related structures. minia.edu.eg |

Methods for Maximizing Enantiomeric Enrichment

Achieving high enantiomeric purity is paramount for the therapeutic use of a single-enantiomer drug. Following the initial separation via diastereomeric crystallization, several techniques can be employed to maximize the enantiomeric enrichment of the target (S)-chlorphenoxamine. The enantiomeric excess (ee), a measure of purity, is often enhanced through repeated crystallization of the diastereomeric salt or the final enantiomer product. researchgate.net

The enrichment process is guided by analytical methods capable of distinguishing and quantifying the enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric purity of the resolved product. nih.gov Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for rapid and efficient chiral separations. lcms.cz

Key strategies for maximizing enantiomeric enrichment include:

Iterative Crystallization: The partially enriched product from an initial crystallization can be recrystallized one or more times. Each step typically increases the enantiomeric excess, although with some loss of material.

Solvent Optimization: The choice of solvent can significantly impact the separation efficiency of the diastereomeric salts, and a carefully selected solvent can improve the enantiomeric excess obtained in a single crystallization step. rsc.org

Kinetic vs. Thermodynamic Control: Resolution processes can be designed to be under either kinetic or thermodynamic control. Understanding the phase diagram of the diastereomeric salt system is crucial for designing a process that yields the highest possible purity. rsc.org

Alternative Separation Techniques: In cases where crystallization is inefficient, other methods like preparative chiral chromatography can be used to achieve high levels of enantiomeric purity, albeit often at a higher cost for large-scale production. nih.gov

Table 2: Overview of Enantiomeric Enrichment and Analysis Methods This table summarizes common methods used to enhance and verify the purity of a target enantiomer after initial resolution.

| Method | Purpose | Principle |

|---|---|---|

| Fractional Crystallization | Enrichment | Separation based on solubility differences of diastereomeric salts. researchgate.net |

| Preparative Chiral HPLC | Enrichment/Purification | Chromatographic separation on a chiral stationary phase. nih.gov |

| Chiral HPLC/SFC (Analytical) | Purity Analysis | Quantification of each enantiomer to determine enantiomeric excess (ee). nih.govlcms.cz |

Synthesis of Stereoisomeric Analogues and Derivatives for Structure-Activity Probing

The synthesis of stereoisomeric analogues and derivatives is a cornerstone of medicinal chemistry, used to probe the structure-activity relationships (SAR) of a drug. uogqueensmcf.com For first-generation H1-antihistamines of the ethanolamine (B43304) ether class, to which chlorphenoxamine belongs, SAR studies have established several key structural features that govern potency and selectivity. damascusuniversity.edu.sy

Chlorphenoxamine features a chiral carbon atom, and for this class of antihistamines, biological activity often resides predominantly in one of the enantiomers. damascusuniversity.edu.sy Specifically, the (S)-enantiomers are generally reported to have higher H1-receptor affinity. damascusuniversity.edu.sy Synthesizing both the (R) and (S) enantiomers allows for a direct comparison of their biological activity, helping to identify the eutomer (the more active isomer) and the distomer (the less active isomer). nih.gov

Derivatization strategies for SAR probing in this class typically involve systematic modifications at three key positions:

Aryl Group (Ar): Modifying the substituents on the two aromatic rings (the phenyl and 4-chlorophenyl groups in chlorphenoxamine). This can influence binding affinity, selectivity, and metabolic stability.

Connecting Atom (X): In ethanolamine ethers, this is an oxygen atom.

Aminoalkyl Chain: Altering the length of the ethylamine (B1201723) chain or the substituents on the terminal nitrogen atom (e.g., changing the two methyl groups to other alkyl groups).

By synthesizing a series of such analogues and evaluating their activity, chemists can build a comprehensive model of the pharmacophore required for optimal receptor interaction.

Strategic Modifications for Receptor Interaction Studies

Strategic modifications of a lead compound like chlorphenoxamine are designed to understand and optimize its interaction with the target receptor, primarily the histamine (B1213489) H1 receptor. damascusuniversity.edu.sy Stereochemistry plays a crucial role in this interaction, as the chiral binding pocket of the receptor can differentiate between enantiomers.

A prominent example from a related class of antihistamines, the alkylamines, is chlorpheniramine (B86927). Studies have shown that the (S)-enantiomer, dexchlorpheniramine, has a significantly higher binding affinity for the H1 receptor (Kd = 15 nM) compared to its affinity for muscarinic receptors (Kd = 1,300 nM). wikipedia.org The (S)-enantiomer is considered the active form, demonstrating that the specific three-dimensional arrangement of the atoms is critical for potent H1-receptor blockade. wikipedia.org

For the ethanolamine ether series, strategic modifications for receptor interaction studies would include:

Halogen Substitution: Investigating the effect of the position and nature of the halogen on the phenyl ring (e.g., moving the chlorine from the para- to ortho- or meta-position, or substituting it with fluorine or bromine) to probe the steric and electronic requirements of the binding pocket.

Aryl Ring Replacement: Replacing one of the phenyl rings with other aromatic or heteroaromatic systems (like a pyridyl group) to explore different binding interactions. wikipedia.org

Chiral Center Environment: Synthesizing analogues with bulkier groups attached to the chiral carbon to assess the spatial constraints of the receptor pocket.

N-Alkyl Group Variation: Modifying the dimethylamino group to diethylamino or incorporating it into a cyclic structure (e.g., piperidine, pyrrolidine) can affect both receptor affinity and selectivity, as well as pharmacokinetic properties. theswissbay.ch

Docking studies can complement synthetic efforts by predicting how these modified analogues might bind to the receptor, guiding the design of new derivatives with improved properties. nih.gov

Table 3: Structure-Activity Relationships for Ethanolamine Ether H1-Antihistamines This table summarizes the general impact of structural modifications on the H1-receptor activity for the chemical class to which chlorphenoxamine belongs.

| Structural Feature | Modification | General Impact on H1-Receptor Activity |

|---|---|---|

| Stereochemistry | (S)- vs. (R)-enantiomer | The (S)-enantiomer is generally the more potent eutomer. damascusuniversity.edu.sy |

| Aryl Groups | Para-substitution (e.g., -Cl, -Br) on one phenyl ring | Often increases potency and duration of action. |

| Aryl Groups | Replacement of a phenyl with a heteroaryl group | Can alter selectivity and potency. wikipedia.org |

| Amino Group | Dimethylamino moiety | Generally provides optimal H1-receptor antagonist activity. |

| Ethyl Chain | Two-carbon spacer between oxygen and nitrogen | Considered optimal for H1-receptor affinity in this class. damascusuniversity.edu.sy |

Molecular Mechanisms of Action of S Chlorphenoxamine in Preclinical Models

Mechanistic Elucidation of Acetylcholine (B1216132) Receptor Inhibition

In addition to its primary activity at histamine (B1213489) H1 receptors, chlorphenoxamine (B1217886) also exhibits antagonistic effects at muscarinic acetylcholine receptors. frontiersin.org Muscarinic receptor antagonists competitively block the binding of acetylcholine to these receptors, thereby inhibiting the physiological responses mediated by the parasympathetic nervous system. nih.gov

An in vitro study on human nasal mucosa demonstrated that chlorpheniramine (B86927), a structurally related first-generation antihistamine, possesses anticholinergic properties. ncku.edu.tw While specific in vitro data for (S)-Chlorphenoxamine's muscarinic receptor antagonism is not detailed in the provided search results, it is known that chlorpheniramine acts as an antagonist at all five muscarinic receptor subtypes (M1-M5), albeit with low affinity as indicated by IC50 values in the micromolar range. frontiersin.org

Impact on Neurotransmitter Systems and Modulation Pathways

(S)-Chlorphenoxamine, an enantiomer of the first-generation antihistamine Chlorphenoxamine, exerts its effects through a multifaceted interaction with various neurotransmitter systems. While primarily recognized for its potent histamine H1 receptor antagonism, preclinical evidence suggests a broader neuropharmacological profile that extends to the modulation of key monoamine neurotransmitter systems, including the serotonergic and noradrenergic pathways. This section delves into the preclinical findings that elucidate the impact of chlorphenoxamine and structurally related compounds on these critical signaling systems.

The primary mechanism of action for chlorphenoxamine is its activity as an antagonist at histamine H1 receptors. wikipedia.org This action is responsible for its classic antihistaminic effects. Additionally, chlorphenoxamine possesses notable anticholinergic properties, enabling it to block muscarinic acetylcholine receptors. wikipedia.org This dual antagonism of histaminic and cholinergic pathways contributes to its therapeutic applications in managing allergic reactions and certain symptoms of Parkinson's disease. wikipedia.org

Preclinical research on compounds structurally similar to chlorphenoxamine, such as chlorpheniramine, has revealed significant interactions with the serotonin (B10506) and norepinephrine (B1679862) transporter proteins. Studies have identified chlorpheniramine as a potent selective serotonin reuptake inhibitor (SSRI). nih.gov Further investigation has suggested that it may also act as a selective serotonin and norepinephrine reuptake inhibitor (SNRI), indicating a dual-action mechanism that is comparable to newer antidepressant medications. nih.gov This inhibition of serotonin (5-HT) reuptake is more pronounced than its effect on noradrenaline neurons. nih.gov

The modulation of these neurotransmitter systems by chlorpheniramine points to a potential for (S)-Chlorphenoxamine to exhibit similar properties, thereby influencing synaptic concentrations of serotonin and norepinephrine. These neurotransmitters are fundamental to the regulation of mood, cognition, and various physiological processes. nih.gov The inhibition of their reuptake leads to an increased availability of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. wikipedia.orgmayoclinic.org

While direct and detailed preclinical data specifically characterizing the binding affinities and reuptake inhibition potencies of (S)-Chlorphenoxamine at the dopamine, serotonin, and norepinephrine transporters are not extensively available, the established profile of the structurally analogous compound chlorpheniramine provides a strong basis for its likely mechanisms of action. The antidepressant and anxiolytic effects observed with chlorpheniramine in animal models are attributed to its serotonergic functions, including the inhibition of the serotonin transporter. nih.gov

The following table summarizes the known and inferred interactions of chlorphenoxamine and related compounds with key neurotransmitter systems based on available preclinical information.

| Neurotransmitter System | Target | Action | Compound Studied |

| Histaminergic | Histamine H1 Receptor | Antagonist | Chlorphenoxamine wikipedia.org |

| Cholinergic | Muscarinic Acetylcholine Receptors | Antagonist | Chlorphenoxamine wikipedia.org |

| Serotonergic | Serotonin Transporter (SERT) | Reuptake Inhibitor | Chlorpheniramine nih.govnih.gov |

| Noradrenergic | Norepinephrine Transporter (NET) | Reuptake Inhibitor | Chlorpheniramine nih.gov |

It is important to note that while the data on chlorpheniramine provides valuable insights, further preclinical studies focusing specifically on the (S)-enantiomer of chlorphenoxamine are necessary to definitively characterize its detailed impact on neurotransmitter systems and modulation pathways.

Pharmacodynamic Profiling of S Chlorphenoxamine in in Vitro and Preclinical Systems

In Vitro Pharmacodynamic Models for Efficacy Assessment

The in vitro evaluation of (S)-Chlorphenoxamine is crucial for elucidating its fundamental pharmacological properties. These models allow for a controlled assessment of the compound's effects on isolated biological systems, providing foundational data on its mechanism of action and potency.

Dose-Response Relationships in Isolated Cell Systems

Currently, specific dose-response data for (S)-Chlorphenoxamine in isolated cell systems are not extensively available in publicly accessible literature. As a first-generation antihistamine, chlorphenoxamine (B1217886), in its racemic form, is known to act as an antagonist at histamine (B1213489) H1 receptors. patsnap.comsmpdb.ca This action prevents histamine from binding to these receptors, thereby mitigating allergic responses. patsnap.com It is hypothesized that the (S)-enantiomer contributes significantly to this activity, a common characteristic among chiral antihistamines where one enantiomer is often more potent. nih.gov However, without specific studies on the (S)-isomer, a quantitative dose-response relationship cannot be definitively established.

Future research would necessitate in vitro assays, such as radioligand binding studies or functional assays in cell lines expressing the H1 receptor, to determine the binding affinity (Ki) and functional antagonism (IC50) of (S)-Chlorphenoxamine. Such data would be instrumental in quantifying its potency and efficacy relative to histamine.

Time-Course of Pharmacological Effects

Detailed time-course studies for the pharmacological effects of (S)-Chlorphenoxamine at the in vitro level are not well-documented. For the racemic mixture of chlorphenoxamine, the onset of action is generally rapid, typically within 30 to 60 minutes, with the effects lasting for several hours. patsnap.com This profile is characteristic of first-generation antihistamines. The duration of action at a cellular level would depend on the compound's dissociation rate from the H1 receptor. A slower dissociation rate would likely result in a more sustained pharmacological effect. Elucidating the specific on-rate and off-rate kinetics of (S)-Chlorphenoxamine at the H1 receptor would provide a clearer understanding of its temporal effects.

Cellular and Subcellular Level Pharmacodynamic Investigations

Chlorphenoxamine exerts its effects primarily by acting as an antagonist to histamine H1 receptors located on the surface of various cells, including those in the airways, gastrointestinal tract, and skin. patsnap.com By blocking these receptors, it prevents the cascade of cellular events triggered by histamine, which are responsible for allergic symptoms. patsnap.com In addition to its antihistaminic action, chlorphenoxamine also possesses anticholinergic properties by inhibiting acetylcholine (B1216132) receptors. patsnap.commims.com

At a subcellular level, the binding of histamine to H1 receptors activates phospholipase C, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This signaling pathway ultimately results in an increase in intracellular calcium concentration and the activation of protein kinase C. (S)-Chlorphenoxamine, by blocking the H1 receptor, is presumed to inhibit these downstream signaling events. Furthermore, the anticholinergic effects of chlorphenoxamine stem from its ability to block muscarinic acetylcholine receptors, which are G-protein coupled receptors that also modulate intracellular signaling pathways. patsnap.com

Comparative Enantiomeric Pharmacodynamic Profiles in Preclinical Assays

There is a notable lack of publicly available preclinical data that directly compares the pharmacodynamic profiles of the (S)- and (R)-enantiomers of chlorphenoxamine. For many chiral drugs, it is common for one enantiomer to exhibit greater pharmacological activity or a different pharmacological profile than the other. nih.gov This phenomenon, known as stereoselectivity, is a critical aspect of pharmacology. nih.gov

Metabolic Pathways and Preclinical Pharmacokinetics of S Chlorphenoxamine

Stereoselective Metabolic Transformations

The biotransformation of chlorphenoxamine (B1217886) is a complex process involving multiple metabolic pathways, leading to the formation of various metabolites. The metabolism is similar to that of structurally related antihistamines like diphenhydramine (B27). nih.gov

Research on the urinary metabolism of chlorphenoxamine has successfully identified the parent drug and eight metabolites. nih.gov The primary metabolic pathways involved are:

N-demethylation: This is a major route of metabolism, leading to the formation of N-desmethyl-chlorphenoxamine and subsequently didesmethyl-chlorphenoxamine. nih.govnih.gov

Oxidative deamination: This pathway results in the formation of alcohol and carbonic acid derivatives. nih.gov

Ether bond cleavage: The molecule can be cleaved at the ether linkage. nih.gov

Hydroxylation: The phenyl ring of the compound can undergo hydroxylation. nih.gov

These transformations result in a variety of metabolites that are then excreted from the body.

The metabolism of chiral drugs like chlorphenoxamine can be stereoselective, meaning one enantiomer is metabolized differently from the other. slideshare.net Studies on the structurally similar antihistamine, chlorpheniramine (B86927), have shown that the cytochrome P450 enzyme system, specifically the CYP2D6 isoform, plays a crucial role in its metabolism. nih.govnih.gov

The pharmacologically more active (S)-enantiomer of chlorpheniramine is cleared more slowly than the (R)-enantiomer, demonstrating stereoselective elimination. nih.govnih.gov This difference is largely attributed to the action of CYP2D6. nih.govnih.gov Individuals can be classified into different metabolizer types based on their CYP2D6 enzyme activity, ranging from poor to ultra-rapid metabolizers, which affects how they process drugs metabolized by this enzyme. xcode.lifestjude.org Inhibition of CYP2D6 with agents like quinidine (B1679956) significantly reduces the clearance and prolongs the half-life of the (S)-enantiomer, confirming the enzyme's role. nih.govnih.gov This evidence strongly suggests a similar and significant role for CYP2D6 in the enantioselective metabolism of (S)-Chlorphenoxamine.

The kinetics of biotransformation for chlorphenoxamine enantiomers are influenced by the enzymatic activity of CYP2D6. nih.gov In studies with the analogue chlorpheniramine, significant differences in pharmacokinetic parameters were observed between the (S)-(+) and (R)-(-) enantiomers in individuals with normal CYP2D6 activity (extensive metabolizers). nih.govnih.govresearchgate.net

The oral clearance (CLoral) of the (S)-enantiomer was found to be substantially lower than that of the (R)-enantiomer, leading to a higher maximum plasma concentration (Cmax) and a longer elimination half-life. nih.govnih.gov When CYP2D6 was inhibited by quinidine, the clearance of the (S)-enantiomer was further reduced, and its half-life was significantly prolonged. nih.govnih.gov

Table 1: Pharmacokinetic Parameters of Chlorpheniramine Enantiomers in Extensive Metabolizers (With and Without CYP2D6 Inhibition)

| Parameter | (S)-(+)-Chlorpheniramine | (R)-(-)-Chlorpheniramine | (S)-(+)-Chlorpheniramine (with Quinidine) |

|---|---|---|---|

| Mean Cmax (ng/mL) | 12.55 | 5.38 | 13.94 |

| Mean CLoral (L/h/kg) | 0.49 | 1.07 | 0.22 |

| Mean Elimination Half-life (h) | 18.0 | Not Reported | 29.3 |

Data based on studies of the structurally similar compound chlorpheniramine. nih.govnih.govresearchgate.net

Preclinical Pharmacokinetic Research Methodologies

Preclinical studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. nih.gov

In vitro models are crucial for assessing the absorption characteristics of new drug formulations. For topical applications, permeation studies are conducted using various diffusion barriers. nih.gov Methodologies for the related compound chlorpheniramine have involved testing gel formulations with different types of carbomer derivatives to assess drug release. nih.gov

These studies utilize different membranes to simulate biological absorption:

Synthetic Membranes: Cellulose (B213188) or polyurethane membranes are often used for initial screening and quality control assessments of formulations. nih.gov

Excised Animal Skin: Skin from preclinical models, such as rats, is used to provide a closer approximation of in vivo absorption. nih.gov

Human Skin: Excised human skin is considered the gold standard for in vitro percutaneous absorption studies, providing the most relevant data for human use. nih.gov

The findings from these studies help in optimizing formulations for desired absorption characteristics. For instance, research showed that the type and concentration of carbomers can significantly affect the release of chlorpheniramine from a gel formulation. nih.gov

Understanding how a drug and its metabolites are eliminated from the body is a key component of pharmacokinetic research. For chlorpheniramine, urinary excretion is a primary route of elimination for the parent drug and its N-demethylated metabolites. semanticscholar.orgdocumentsdelivered.com

Studies in human models, which inform preclinical research design, have shown that the excretion rates are significantly influenced by physiological variables such as urinary pH and flow rate. documentsdelivered.comsigmaaldrich.com A multiple linear regression analysis revealed that the excretion rate of chlorpheniramine and its two demethylated metabolites decreases as urine pH increases and as the urine flow rate decreases. documentsdelivered.comsigmaaldrich.com This indicates that changes in urinary conditions can alter the elimination kinetics of the drug.

Advanced Analytical Methodologies for S Chlorphenoxamine and Its Enantiomers

Chiral Separation Techniques for Enantiomeric Purity Assessment and Isolation

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the use of a chiral environment. This is typically achieved by forming transient diastereomeric complexes with a chiral selector. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful and widely used techniques for this purpose.

High-Performance Liquid Chromatography is a cornerstone of chiral separations in the pharmaceutical industry. The most common approach involves the use of a Chiral Stationary Phase (CSP), which contains a single enantiomer of a chiral compound bound to the support material (e.g., silica (B1680970) gel). When a racemic mixture passes through the column, the two enantiomers interact differently with the CSP, leading to different retention times and, thus, separation.

The selection of an appropriate chiral column is the most critical step in developing a successful enantioselective HPLC method. Polysaccharide-based CSPs are among the most versatile and widely used for their broad enantiorecognition capabilities.

Amylose (B160209) and Cellulose-Based Columns: Columns such as Chiralpak AD-H, which is based on amylose tris(3,5-dimethylphenylcarbamate), have proven effective for the enantioseparation of structurally related antihistamines like chlorpheniramine (B86927). mdpi.com The chiral recognition mechanism of these polysaccharide derivatives involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure. mdpi.com The selection between different polysaccharide-based columns (e.g., cellulose (B213188) vs. amylose derivatives) is often empirical, requiring screening of various columns to find the optimal selectivity for the target analyte.

C18 Columns with Chiral Additives: An alternative to a dedicated chiral column is the use of a standard achiral column, such as a C18 reversed-phase column, with a chiral additive in the mobile phase. Cyclodextrins and their derivatives are common chiral mobile phase additives. mdpi.comdntb.gov.ua These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with the analyte. The differing stability of the diastereomeric complexes formed between the chiral additive and each enantiomer results in their separation on the achiral column. mdpi.comdergipark.org.tr For instance, sulfobutyl ether-beta-cyclodextrin has been successfully used as a chiral additive for the separation of chlorpheniramine enantiomers on a C18 column. dntb.gov.ua

| CSP / Additive Type | Specific Example | Analyte Example | Principle of Separation |

|---|---|---|---|

| Polysaccharide-Based CSP | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Chlorpheniramine | Formation of transient diastereomeric complexes via hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide derivative. mdpi.commdpi.com |

| Chiral Mobile Phase Additive | Sulfobutyl ether-beta-cyclodextrin with C18 Column | Chlorpheniramine | Inclusion complexation, where the enantiomers fit differently into the chiral cavity of the cyclodextrin (B1172386), leading to different affinities for the stationary phase. dntb.gov.uadergipark.org.tr |

Once a suitable column is selected, the mobile phase composition must be optimized to achieve baseline separation with good peak shape and reasonable analysis time.

Normal-Phase Systems: For polysaccharide-based columns like Chiralpak AD-H, normal-phase elution is common. A typical mobile phase consists of a nonpolar solvent like n-hexane, a polar modifier (alcohol) such as propan-2-ol, and a basic additive like diethylamine (B46881) (DEA). mdpi.com The alcohol modifier competes with the analyte for polar interaction sites on the CSP, influencing retention time. The basic additive is crucial for improving the peak shape of basic compounds like chlorphenoxamine (B1217886) by minimizing undesirable interactions with residual silanol (B1196071) groups on the silica support. An optimized mobile phase for chlorpheniramine on a Chiralpak AD-H column was found to be a mixture of n-hexane-propan-2-ol-diethylamine (97.5:2.5:0.025, v/v/v). mdpi.com

Reversed-Phase Systems with Chiral Additives: When using a C18 column with cyclodextrins, a reversed-phase mobile phase is employed. This typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724). dntb.gov.ua The concentration of the cyclodextrin, the type and concentration of the organic modifier, and the pH of the buffer are key parameters for optimization. For example, increasing the acetonitrile content can reduce retention times, while adjusting the pH can alter the ionization state of the analyte, affecting its interaction with the cyclodextrin. A mobile phase containing an inorganic salt buffer with sulfobutyl ether-beta-cyclodextrin and acetonitrile as the organic phase has been reported for this purpose. dntb.gov.ua

| Chromatographic System | Mobile Phase Composition | Flow Rate | Detection | Reference Analyte |

|---|---|---|---|---|

| Chiralpak AD-H Column | n-hexane-propan-2-ol-diethylamine (97.5:2.5:0.025, v/v/v) | 1.2 mL/min | UV at 258 nm | Chlorpheniramine mdpi.com |

| C18 Column with Chiral Additive | Aqueous inorganic salt buffer containing sulfobutyl ether-beta-cyclodextrin polymer and acetonitrile | Not Specified | Not Specified | Chlorpheniramine dntb.gov.ua |

For the isolation of pure (S)-Chlorphenoxamine, analytical HPLC methods can be scaled up to preparative chromatography. Preparative chiral HPLC aims to purify larger quantities of a specific enantiomer, from milligrams to kilograms. The process involves using larger columns with greater loading capacity and higher flow rates. The principles of separation remain the same, but optimization focuses on maximizing throughput while maintaining enantiomeric purity. A key challenge in scale-up is maintaining the resolution achieved at the analytical scale. This often requires adjustments to the mobile phase composition and flow rate to prevent peak broadening and loss of separation efficiency on the larger-diameter preparative column. The use of preparative HPLC with a C18 column and a cyclodextrin chiral additive has been described for the resolution of chlorpheniramine, demonstrating the feasibility of this approach for scale-up purification. dntb.gov.ua

Capillary Electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE). CE offers advantages of high efficiency, short analysis times, and low consumption of samples and reagents. researchgate.netnih.gov

Cyclodextrins are the most widely used chiral selectors in CE. They are neutral or charged molecules that form inclusion complexes with the enantiomers of the analyte. The differential stability of these complexes leads to different apparent electrophoretic mobilities, enabling separation.

Cyclodextrin Derivatives: Native cyclodextrins (α, β, γ) and their numerous derivatives (e.g., methylated, hydroxypropylated, sulfated) are employed. nih.govnih.gov The choice of cyclodextrin depends on the size, shape, and functional groups of the analyte. For the separation of chlorpheniramine, β-cyclodextrin and its derivatives have been shown to be effective. nih.govnih.gov While permethyl-gamma-cyclodextrin is a known chiral selector, specific applications for chlorphenoxamine are not widely documented. However, permethylated cyclodextrins, in general, offer enhanced enantioselectivity due to their rigid structure and increased hydrophobic interactions. The optimization of CE enantioseparation involves screening different types and concentrations of cyclodextrins, as well as adjusting the pH and composition of the background electrolyte. For instance, the enantiomers of chlorpheniramine have been separated using β-cyclodextrin as a chiral solvating agent in the electrolyte. nih.govnih.gov

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Stereoisomer Analysis

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of stereoisomers, such as the enantiomers of chlorphenoxamine. The separation of enantiomers is achieved by introducing a chiral environment in the chromatographic system. This can be accomplished in two primary ways: by using a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column. text2fa.ir

The underlying principle for separation on a CSP involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. azom.com These complexes have different thermodynamic stabilities, leading to different retention times for each enantiomer, thus allowing for their separation. azom.com High-efficiency capillary columns, with a large number of theoretical plates, enable superior separation even with small energy differences between the diastereomeric complexes. azom.com

Alternatively, derivatization with a CDA converts the enantiomeric pair into diastereomers. These diastereomers possess different physicochemical properties and can be readily separated on a conventional achiral GC column. text2fa.ir Common derivatizing agents include S-(-)-N-(trifluoroacetyl)prolyl chloride (S-TPC) and R-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (R-MTPCl). text2fa.ir

Following chromatographic separation, the mass spectrometer serves as a highly sensitive and specific detector. It ionizes the eluted molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The mass spectrum provides information about the molecular weight and the fragmentation pattern of the analyte, which aids in its unambiguous identification. azom.com When using selected ion monitoring (SIM) mode, the GC-MS system can detect and identify enantiomers even at trace concentrations. azom.com

Table 1: Illustrative Chiral GC-MS Separation Data for a Chiral Amine

This table presents hypothetical data to illustrate the typical output of a chiral GC-MS analysis for separating enantiomers like (R)- and (S)-Chlorphenoxamine, as specific experimental data for this compound was not found in the searched literature.

| Parameter | (R)-Enantiomer | (S)-Enantiomer |

| Retention Time (min) | 15.2 | 16.5 |

| Molecular Ion (m/z) | 303 | 303 |

| Key Fragment Ion 1 (m/z) | 72 | 72 |

| Key Fragment Ion 2 (m/z) | 215 | 215 |

| Resolution (Rs) | - | 1.8 |

Raman Spectroscopy for Chiral Detection and Resolution

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure and composition of a sample. While standard Raman spectroscopy is generally insensitive to chirality, specialized techniques such as Raman Optical Activity (ROA) can effectively distinguish between enantiomers. researchgate.net ROA measures the small difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized incident light. researchgate.net This differential scattering provides a unique spectral fingerprint for each enantiomer.

Surface-Enhanced Raman Scattering (SERS) can also be adapted for chiral analysis. By using chiral plasmonic nanostructures, it is possible to achieve enantioselective enhancement of the Raman signal. nih.gov The interaction between the chiral analyte and the chiral plasmonic near-field results in a differential SERS response for each enantiomer, allowing for their discrimination without the need for complex instrumentation required for ROA. nih.gov This approach relies on the distinct interaction of each enantiomer with a chiral substrate, leading to distinguishable spectral enhancements. nih.gov

Recent advancements in SERS-based chiral detection involve the use of achiral plasmonic surfaces where chirality is induced by the analyte itself or through interaction with a chiral linker molecule. This "sergeants-and-soldiers" principle allows for the detection of chiral molecules at low concentrations. researchgate.net

The application of chemometrics to analyze the complex spectral data generated by Raman-based methods is crucial for resolving the subtle differences between the spectra of enantiomers and quantifying their relative amounts in a mixture. nih.gov

Table 2: Representative Raman and ROA Spectral Features for a Chiral Molecule

This table provides an example of the kind of data obtained from Raman and Raman Optical Activity (ROA) spectroscopy for a pair of enantiomers. Specific data for (S)-Chlorphenoxamine is not available in the reviewed literature.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Raman Intensity (Arbitrary Units) | ROA Intensity (IR - IL) |

| 1600 | Aromatic C=C stretch | High | (S): + |

| 1350 | C-H bend | Medium | (S): - |

| 1100 | C-O stretch | High | (S): + |

| 850 | Ring breathing mode | Medium | (S): - |

Spectroscopic and Structural Elucidation of Stereoisomers

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the confirmation of specific stereoisomers. core.ac.uk ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule. core.ac.uk The chemical shift (δ), spin-spin coupling constants (J), and signal integration are key parameters used to deduce the molecular structure. core.ac.uk

While enantiomers like (R)- and (S)-chlorphenoxamine produce identical NMR spectra in an achiral solvent, their signals can be distinguished by introducing a chiral environment. This is typically achieved by using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), such as a chiral lanthanide shift reagent. wikipedia.org

Chiral Derivatizing Agents: Reacting a mixture of enantiomers with a single enantiomer of a CDA forms a pair of diastereomers. Diastereomers have distinct physical and chemical properties and will exhibit different chemical shifts and/or coupling constants in their NMR spectra, allowing for their differentiation and quantification. wikipedia.org

Chiral Solvating Agents/Shift Reagents: These agents form transient, diastereomeric complexes with the enantiomers in solution. The differential interaction leads to a separation of NMR signals for the two enantiomers. Chiral lanthanide shift reagents are particularly effective at inducing large chemical shift differences, although they must be used at low concentrations to avoid significant peak broadening. wikipedia.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further aid in the complete assignment of all proton and carbon signals, confirming the connectivity of the molecule. encyclopedia.pub The Nuclear Overhauser Effect (NOE) can be used to establish through-space proximity of atoms, which is critical for determining relative stereochemistry in molecules with multiple chiral centers. core.ac.uk

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. When coupled with a chromatographic technique like GC or LC, MS provides high sensitivity and selectivity for analyte identification. osti.gov

Enantiomers, having identical mass, produce identical mass spectra under standard ionization conditions. Therefore, MS alone cannot differentiate between them. However, when coupled with a chiral separation method (e.g., chiral LC-MS or GC-MS), MS serves as the detector to confirm the identity of the separated enantiomers. wur.nl

Tandem mass spectrometry (MS/MS) can sometimes be used to distinguish between diastereomers, as their different three-dimensional structures may lead to variations in the stability of fragment ions, resulting in different product ion spectra. wur.nl While less common for enantiomers, techniques like Infrared Ion Spectroscopy (IRIS) combine mass spectrometry with infrared spectroscopy to provide structural information that can differentiate isomers based on their unique vibrational fingerprints. ru.nl In this method, mass-selected ions are irradiated with an infrared laser, and the resulting fragmentation is monitored as a function of IR wavelength, generating a gas-phase IR spectrum of the ion. ru.nl

X-ray Crystallography for Absolute Stereochemical Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov The technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the crystal lattice can be determined with high precision. soton.ac.uk

For chiral molecules, X-ray crystallography can unambiguously determine the absolute configuration (i.e., distinguish between R and S enantiomers) through a phenomenon known as anomalous dispersion or anomalous scattering. thieme-connect.de When the X-ray wavelength is near an absorption edge of a heavy atom in the structure, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs) that would otherwise be identical. thieme-connect.de By analyzing these differences, the absolute arrangement of atoms in space can be established. The Flack parameter is a value calculated during structure refinement that indicates whether the determined absolute structure is correct; a value close to zero confirms the correct enantiomer, while a value near one indicates the inverted structure. nih.gov

A significant challenge for this method is the requirement for a high-quality single crystal, which can be difficult to obtain for many compounds. nih.gov

Polarimetry for Enantiomeric Purity and Optical Rotation

Polarimetry is a technique used to measure the rotation of the plane of polarized light as it passes through a solution of a chiral compound. anton-paar.com This property is known as optical activity. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. One enantiomer will be dextrorotatory (rotates light to the right, designated as (+)), while the other will be levorotatory (rotates light to the left, designated as (-)). anton-paar.com A racemic mixture, containing equal amounts of both enantiomers, is optically inactive.

The measured optical rotation (α) is dependent on the concentration of the sample, the path length of the light through the sample, the temperature, and the wavelength of the light used. nih.gov To obtain a standardized value, the specific rotation [α] is calculated, which is a characteristic physical property of a chiral compound. anton-paar.com

Polarimetry is a primary tool for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral sample. masterorganicchemistry.com The enantiomeric excess is a measure of the predominance of one enantiomer over the other and is calculated from the observed optical rotation of the mixture compared to the specific rotation of the pure enantiomer. libretexts.org

Formula for Enantiomeric Excess (ee):

ee (%) = ( |[α]observed| / |[α]max| ) x 100

Where:

[α]observed is the specific rotation of the sample mixture.

[α]max is the specific rotation of the pure major enantiomer.

Cavity-enhanced polarimetry is a more recent development that significantly increases the sensitivity of the measurement, allowing for the analysis of chiral compounds at trace levels, even in complex mixtures and in the gas phase. nih.gov

Structure Activity Relationship Sar Studies of S Chlorphenoxamine and Its Analogues

Correlation of Stereochemical Features with Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of a drug's biological activity. longdom.orgbiomedgrid.com The vast majority of biological targets, such as receptors and enzymes, are chiral and therefore interact differently with the enantiomers of a chiral drug. nih.govlibretexts.org For many first-generation H1-antihistamines that possess a chiral center, the pharmacological activity is predominantly associated with one of the enantiomers. nih.govdamascusuniversity.edu.sy

In the case of aminoalkyl ether antihistamines, including Chlorphenoxamine (B1217886) analogues, biological activity is highly stereoselective. Research has consistently shown that for compounds in this class, the antihistaminic potency resides primarily in the (S)-enantiomer. damascusuniversity.edu.sy The (S)-isomer is considered the eutomer (the more active enantiomer), while the (R)-isomer is the distomer (the less active one).

This stereoselectivity is demonstrated in the binding affinities of various chiral H1-antagonists at their target receptors. Studies comparing the enantiomers of structurally similar compounds reveal significant differences in their ability to bind to the histamine (B1213489) H1-receptor. For example, the (S)-enantiomer of Carbinoxamine, an analogue of Chlorphenoxamine, shows a markedly higher affinity for the H1-receptor in guinea pig cerebellum and ileum compared to its (R)-enantiomer. nih.gov This highlights the precise geometric fit required for effective receptor binding, which only the (S)-configuration can optimally achieve.

| Compound | (S)-(+)-Enantiomer KB (nM) | (R)-(-)-Enantiomer KB (nM) | Potency Ratio ((R)-KB / (S)-KB) |

|---|---|---|---|

| Carbinoxamine | 0.62 | 152 | 245 |

| Chlorpheniramine (B86927) | 0.36 | 100 | 278 |

| Dimethindene | 0.50 | 26 | 52 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical relationships between the chemical structure of a series of compounds and their biological activities. nih.govnih.gov These models are invaluable for predicting the activity of novel molecules and guiding the design of more potent and selective analogues.

For H1-receptor antagonists, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for high-affinity binding. nih.govresearchgate.net These models analyze a set of aligned molecules to determine the correlation between their 3D properties and their observed biological activities.

Key molecular descriptors that have been identified as crucial for the activity of H1-antihistamines include:

Steric Fields: The size and shape of the molecule are critical. The models often show that bulky substituents in certain regions can enhance or decrease activity, highlighting the specific volume constraints of the receptor's binding pocket.

Electrostatic Fields: The distribution of charge within the molecule is vital for receptor interaction. Favorable interactions occur where the antagonist has a negative potential in regions corresponding to positive potentials in the receptor, and vice-versa.

Hydrophobic Fields: Hydrophobic interactions are significant drivers of binding. QSAR models indicate that specific hydrophobic regions on the antagonists are essential for engaging with nonpolar pockets within the H1-receptor. nih.gov

Hydrogen Bond Donors and Acceptors: The potential to form hydrogen bonds is a key factor. The tertiary amine common to these compounds acts as a hydrogen bond acceptor after protonation, forming a critical interaction with the receptor. nih.gov

| Descriptor Field | Influence on H1-Receptor Antagonist Activity |

|---|---|

| Steric | Defines the required shape and volume for optimal fit within the binding site. |

| Electrostatic | Governs ionic and polar interactions, particularly the key interaction of the protonated amine. |

| Hydrophobic | Contributes significantly to binding affinity through interactions with nonpolar receptor residues. |

| H-Bond Donor/Acceptor | Identifies key sites for hydrogen bonding that anchor the ligand in the receptor pocket. |

These QSAR models provide contour maps that visualize the regions where modifications to the molecular structure are likely to improve binding affinity, thereby serving as a predictive tool in the development of new antihistamines. nih.gov

Influence of Substituent Effects and Conformational Changes on Receptor Binding

The binding of (S)-Chlorphenoxamine and its analogues to the histamine H1-receptor is highly dependent on specific structural features and the molecule's ability to adopt an optimal conformation. The general structure for ethanolamine (B43304) ether antihistamines consists of a diarylmethyl ether group connected by a two-carbon chain to a terminal tertiary amine. gpatindia.comramauniversity.ac.in

Substituent Effects:

Diaryl System: The presence of two aryl rings (Ar/Ar') is a mandatory feature for high-affinity H1-antagonists. youtube.com In Chlorphenoxamine, one ring is a phenyl group and the other is a para-chlorophenyl group. The para-substitution with an electron-withdrawing chlorine atom is a common feature in many potent antihistamines, contributing favorably to receptor binding. gpatindia.com

Terminal Amine: A terminal tertiary amine is essential for activity. At physiological pH, this nitrogen is protonated, allowing it to form a crucial ionic hydrogen bond with a negatively charged aspartic acid residue (Asp116) in the third transmembrane domain of the H1-receptor. nih.gov

Conformational Changes: For maximum potency, the two aromatic rings of the benzhydryl ether moiety must be oriented in different, non-coplanar planes. damascusuniversity.edu.sywikipedia.org This staggered conformation is essential for the molecule to fit correctly into the three-dimensional space of the receptor binding site. The flexible ethylamine (B1201723) side chain allows the molecule to adopt the necessary conformation to place the terminal protonated amine at an optimal distance (typically 5-6 Å) from the diaryl system for effective interaction with the receptor's anionic site. ramauniversity.ac.in This conformational flexibility is a key element that allows the antagonist to adapt to the receptor's topography and establish a high-affinity binding interaction.

Analysis of Enantiomeric Excess on Pharmacological Potency

Enantiomeric excess (e.e.), a measure of the purity of a single enantiomer in a mixture, has a direct and significant impact on pharmacological potency. Since one enantiomer (the eutomer) is often responsible for the vast majority of the desired biological activity, a higher enantiomeric excess of the eutomer leads to a more potent and specific therapeutic effect. biomedgrid.com The less active distomer may be inactive, contribute to side effects, or even antagonize the action of the eutomer.

For chiral H1-antihistamines, the potency is directly correlated with the proportion of the more active (S)-enantiomer. Studies on related compounds like chlorpheniramine have demonstrated that the H1-receptor antagonism, as well as the associated central nervous system effects like sedation, are almost exclusively caused by one enantiomer. nih.gov The other enantiomer is often orders of magnitude less potent.

The development of single-enantiomer drugs, a process known as "chiral switching," is based on this principle. biomedgrid.com By administering only the active (S)-enantiomer of an antihistamine, the therapeutic effect can be achieved with a lower dose, potentially reducing the metabolic load and minimizing side effects that might be associated with the inactive (R)-enantiomer. The potency ratio between enantiomers can be substantial, further underscoring the importance of enantiomeric purity for achieving optimal pharmacological activity.

| Compound | Eutomer (More Active) | Potency Ratio (Eutomer/Distomer) |

|---|---|---|

| Carbinoxamine | (S)-(+) | ~160 |

| Chlorpheniramine | (S)-(+) | ~200 |

| Mebrophenhydramine | (S)-(+) | ~30 |

Computational and in Silico Research on S Chlorphenoxamine

Molecular Docking and Dynamics Simulations for Receptor Interaction Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as (S)-Chlorphenoxamine, and its protein target, the histamine (B1213489) H1 receptor (H1R). These methods provide a detailed view of the binding process at an atomic level, helping to elucidate the structural basis of the drug's antagonist activity.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For (S)-Chlorphenoxamine, docking studies would be performed using a high-resolution crystal structure of the H1R. The process involves placing the (S)-enantiomer into the orthosteric binding site of the receptor, a pocket confined between the transmembrane helices. The primary goal is to identify the most energetically favorable binding pose, which is evaluated using a scoring function that estimates the binding affinity. Key interactions typically identified for first-generation antihistamines within the H1R binding pocket include hydrogen bonds with critical residues like Asp107 and π-π stacking or hydrophobic interactions with aromatic residues such as Trp158, Phe432, and Trp428.

Following docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the (S)-Chlorphenoxamine-H1R complex over time. An MD simulation calculates the motion of every atom in the system, providing a realistic representation of how the ligand and receptor interact and adapt to each other in a simulated physiological environment. These simulations can confirm the stability of the binding pose predicted by docking and reveal crucial information about the flexibility of the receptor, the role of water molecules in the binding site, and the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. The stability of the complex is often assessed by monitoring metrics like the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation period.

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study of (S)-Chlorphenoxamine with the Histamine H1 Receptor This table represents the type of data generated from molecular docking simulations and does not reflect actual experimental results.

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -9.5 |

| Key Interacting Residues | Asp107, Lys191, Trp428, Phe435 |

| Types of Interactions | Ionic interaction with Asp107; Hydrogen bond with Lys191; π-π stacking with Trp428; Hydrophobic interactions with Phe435 |

| Predicted Inhibition Constant (Ki) | 50 nM |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a ligand-based drug design technique that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. For H1 receptor antagonists, a pharmacophore model is typically generated from a set of known active compounds, including molecules like (S)-Chlorphenoxamine. This model serves as a 3D query to search for novel compounds with the potential for similar activity.

A typical pharmacophore model for a first-generation H1 antagonist consists of several key features derived from the common structure of these molecules. These generally include:

One or two Aromatic/Hydrophobic groups (AR/HY): Corresponding to the two phenyl rings in (S)-Chlorphenoxamine.

A Positively Ionizable (PI) feature: Representing the tertiary amine group, which is protonated at physiological pH and forms a critical ionic interaction with an acidic residue (Asp107) in the H1R binding pocket.

A Hydrophobic Aliphatic (HY) feature: Representing the ethyl linker.

Once a robust pharmacophore model is developed and validated, it can be used for virtual screening. In this process, the pharmacophore model is used as a filter to rapidly search large databases containing millions of chemical compounds. Molecules from the database that successfully map their chemical features onto the pharmacophore query are identified as "hits." These hits, which are structurally diverse but share the required pharmacophoric features, are considered potential candidates for H1 receptor antagonism and can be selected for further investigation using more computationally intensive methods like molecular docking or for direct experimental testing. This approach accelerates the discovery of novel chemical scaffolds for H1 antagonists.

Table 2: Common Pharmacophore Features for Histamine H1 Antagonists

| Pharmacophoric Feature | Corresponding Chemical Moiety in (S)-Chlorphenoxamine | Role in Receptor Binding |

|---|---|---|

| Aromatic Ring (AR) | 4-chlorophenyl group | π-π stacking and hydrophobic interactions |

| Aromatic Ring (AR) | Phenyl group | π-π stacking and hydrophobic interactions |

| Positively Ionizable (PI) | Dimethylamino group | Ionic bond with Asp107 |

| Hydrophobic Center (HY) | Ethyl ether chain | Van der Waals and hydrophobic interactions |

Computational Studies on Conformational Preferences of the (S)-Enantiomer

The three-dimensional shape, or conformation, of a drug molecule is critical for its ability to bind to its target receptor. (S)-Chlorphenoxamine is a flexible molecule with several rotatable bonds, particularly around the ether linkage and the connection to the aromatic rings. Understanding its preferred conformations is essential for explaining its biological activity.

Computational chemistry provides powerful tools to explore the conformational landscape of a molecule. Methods such as quantum mechanics (QM) and molecular mechanics (MM) are used to calculate the potential energy of the molecule as a function of its geometry. By systematically rotating the bonds, a potential energy surface can be mapped, allowing for the identification of low-energy, stable conformers. These are the shapes the molecule is most likely to adopt in solution and, potentially, when binding to the H1 receptor.

Table 3: Illustrative Torsional Angles for a Hypothetical Low-Energy Conformer of (S)-Chlorphenoxamine This table represents the type of data generated from conformational analysis and does not reflect actual experimental results.

| Torsional Angle | Atoms Defining the Angle | Value (Degrees) |

|---|---|---|

| τ1 | C(Aryl1)-O-C(Ethyl)-C(Ethyl) | 175° |

| τ2 | O-C(Ethyl)-C(Ethyl)-N | 65° |

| τ3 | C(Aryl2)-C-O-C(Ethyl) | -40° |

Advanced Computational Approaches in Drug Design and Optimization

Beyond initial hit identification and binding mode analysis, advanced computational methods are used to refine and optimize lead compounds like (S)-Chlorphenoxamine. These approaches aim to improve potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity.

One such method is the Quantitative Structure-Activity Relationship (QSAR) analysis. 3D-QSAR studies correlate the biological activity of a series of compounds with their 3D molecular properties (descriptors), such as steric and electrostatic fields. By building a predictive model from a set of known H1 antagonists, researchers can understand which structural modifications are likely to increase or decrease activity. For instance, a QSAR model might reveal that adding a bulky substituent at a specific position on one of the phenyl rings could enhance binding affinity.

Furthermore, in silicoADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in modern drug design. Computational models can forecast a molecule's drug-like properties, such as its ability to cross the blood-brain barrier (a known characteristic of first-generation antihistamines), its metabolic stability, and its potential for off-target effects or toxicity. By applying these predictive models to virtual derivatives of (S)-Chlorphenoxamine, scientists can prioritize the synthesis of new compounds that not only have high potency but also possess a favorable safety and pharmacokinetic profile, guiding the development of next-generation antihistamines.

Future Directions and Emerging Research Opportunities for S Chlorphenoxamine Studies

Innovations in Asymmetric Synthesis Towards Highly Enantioselective Routes

While Chlorphenoxamine (B1217886) has been utilized as a racemic mixture, the future of its development hinges on the efficient and highly selective synthesis of the (S)-enantiomer. Modern asymmetric synthesis offers a powerful toolkit to achieve this, moving beyond classical resolution methods which are often inefficient. Innovations in this area are critical for producing enantiopure (S)-Chlorphenoxamine for detailed pharmacological studies.

Future research in this domain will likely focus on several key strategies:

Chiral Catalysis : The development of novel chiral catalysts, including transition-metal complexes and organocatalysts, presents a promising avenue. These catalysts can facilitate reactions that create the specific stereocenter found in (S)-Chlorphenoxamine with high enantiomeric excess (ee). For molecules with similar structures, catalytic enantioselective addition of aryl Grignard reagents to ketones has been a successful strategy.

Substrate-Controlled Synthesis : This approach involves using a starting material that is already chiral (a "chiral pool" substrate) to guide the stereochemistry of subsequent reactions. Synthesizing (S)-Chlorphenoxamine could begin with a readily available chiral building block, ensuring the correct stereoconfiguration from the outset.

Enzymatic and Biocatalytic Methods : The use of enzymes as catalysts in organic synthesis is a rapidly growing field aligned with green chemistry principles. Lipases and other enzymes can perform highly enantioselective transformations under mild conditions, potentially offering a sustainable and efficient route to (S)-Chlorphenoxamine.

Table 1: Potential Asymmetric Synthesis Strategies for (S)-Chlorphenoxamine

| Synthesis Strategy | Description | Potential Advantages |

|---|---|---|